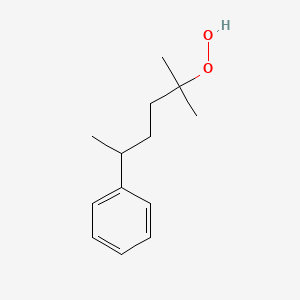![molecular formula C24H20NOP B14420709 N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 82572-08-5](/img/structure/B14420709.png)
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is an organic compound that features a naphthalene ring, an ethylidene group, and a diphenylphosphinic amide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide typically involves the condensation of naphthalene-2-carbaldehyde with diphenylphosphinic amide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon structures.
Aplicaciones Científicas De Investigación
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be employed in studies involving molecular interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: A compound with similar structural features but different functional groups.
N-(1-Naphthyl)ethylenediamine: Another naphthalene-based compound with distinct chemical properties.
Uniqueness
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a naphthalene ring, ethylidene group, and diphenylphosphinic amide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
82572-08-5 |
|---|---|
Fórmula molecular |
C24H20NOP |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C24H20NOP/c1-19(21-17-16-20-10-8-9-11-22(20)18-21)25-27(26,23-12-4-2-5-13-23)24-14-6-3-7-15-24/h2-18H,1H3 |
Clave InChI |
MSCNVWHWWDIUQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


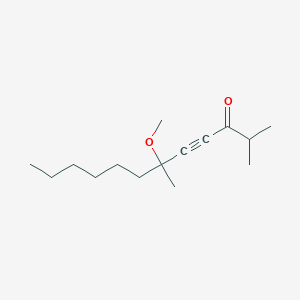
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
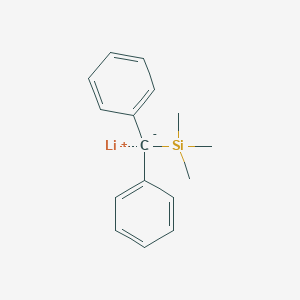
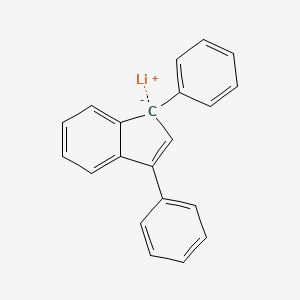
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
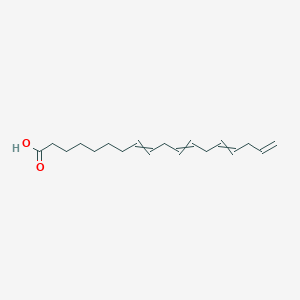
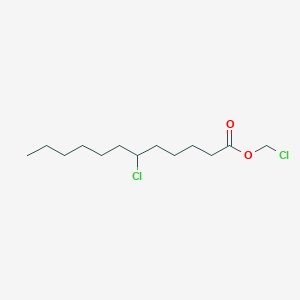
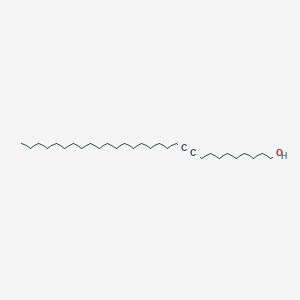
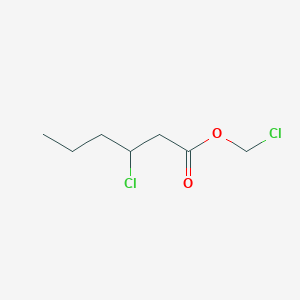
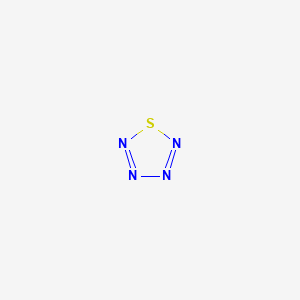
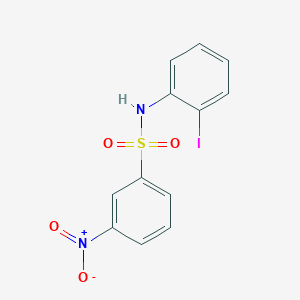
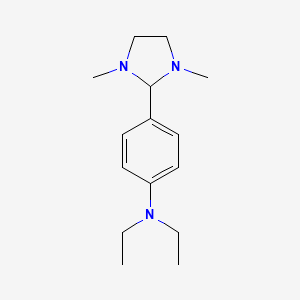
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
